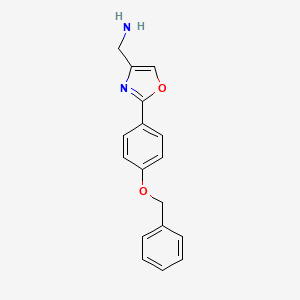![molecular formula C18H27BO2S2 B1448212 2-(5-Hexiltieno[3,2-b]tiofeno-2-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano CAS No. 944826-49-7](/img/structure/B1448212.png)
2-(5-Hexiltieno[3,2-b]tiofeno-2-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene, commonly known as DNTT, is a highly efficient organic semiconductor material that has gained significant attention in the scientific community due to its excellent optoelectronic properties. DNTT is widely used in the field of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of DNTT in organic electronics is based on its unique molecular structure, which allows for efficient charge transport. DNTT has a planar conjugated structure, which facilitates the delocalization of electrons along the molecule. This delocalization of electrons results in a high charge carrier mobility, making DNTT an ideal material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DNTT. However, studies have shown that DNTT is non-toxic and does not cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNTT has several advantages for use in lab experiments. It is a highly efficient organic semiconductor material, making it suitable for use in high-performance electronic devices. DNTT is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of DNTT is its poor solubility in common organic solvents, which can make it challenging to process.
Direcciones Futuras
There are several future directions for the research and development of DNTT. One direction is to improve the solubility of DNTT in common organic solvents, which would make it easier to process. Another direction is to explore the use of DNTT in other organic electronic devices, such as organic memory devices and organic sensors. Additionally, researchers could investigate the use of DNTT in combination with other organic semiconductor materials to improve the performance of electronic devices.
Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
Este compuesto y sus derivados se han sintetizado y caracterizado por su potencial como semiconductores orgánicos tipo p . Se han preparado utilizando reacciones de acoplamiento de Stille o Suzuki catalizadas por Pd . Estos compuestos son candidatos prometedores para aplicaciones de semiconductores orgánicos debido a sus mediciones ópticas y estabilidad térmica .
Aplicaciones de Transistores de Película Delgada (TFT)
El compuesto se ha utilizado en la síntesis de una serie de compuestos pequeños para aplicaciones de transistores de película delgada (TFT) . Los derivados del tieno[3,2-b]tiofeno terminados con unidades fenilo se han sintetizado y caracterizado mediante espectroscopia de masas MALDI TOF, análisis elemental, espectroscopia de absorción UV-Vis y análisis termogravimétrico (TGA) .
Aplicaciones Antivirales
Diferentes formas isoméricas de tienotiofeno, de las cuales este compuesto es un derivado, han mostrado aplicaciones antivirales .
Aplicaciones Antitumorales
Los derivados del tienotiofeno también se han estudiado por sus aplicaciones antitumorales .
Aplicaciones Antiglaucoma
La investigación ha indicado posibles aplicaciones antiglaucoma de los derivados del tienotiofeno .
Aplicaciones Antimicrobianas
Los derivados del tienotiofeno se han utilizado en aplicaciones antimicrobianas .
Celdas Solares
Los derivados del tienotiofeno se han utilizado en el desarrollo de celdas solares .
Electroluminiscentes
Los derivados del tienotiofeno se han utilizado en el desarrollo de electroluminiscentes .
Propiedades
IUPAC Name |
2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVMESZDQZIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138774 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944826-49-7 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944826-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



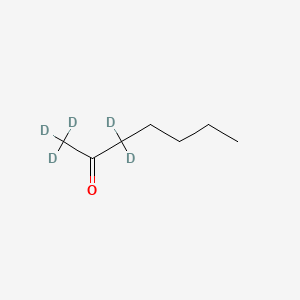

![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
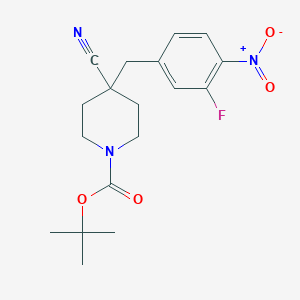


![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)
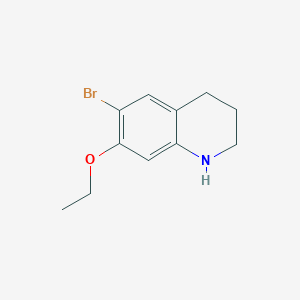
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
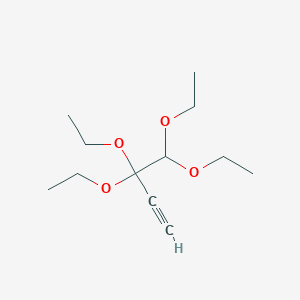

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)
